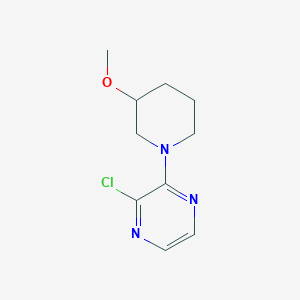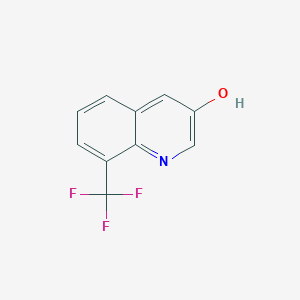
8-(Trifluoromethyl)quinolin-3-ol
Übersicht
Beschreibung
“8-(Trifluoromethyl)quinolin-3-ol” is a chemical compound with the CAS Number: 1261489-93-3 . It has a molecular weight of 213.16 and its IUPAC name is 8-(trifluoromethyl)-3-quinolinol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of quinoline compounds, including “this compound”, often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, aniline was cyclised to the quinolinol by heating it at 150 C with ethyl 4,4,4-trifluoroacetoacetate for 3 h in the presence of polyphosphoric acid (PPA) as the catalyst .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H . This code provides a standard way to encode the molecular structure using text .
Chemical Reactions Analysis
Quinoline compounds, including “this compound”, are known to be involved in various chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 213.16 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
1. Application in Liquid-Phase Separation
8-(Trifluoromethyl)quinolin-3-ol derivatives, such as quinolin-8-ol polymers, have been used in the separation of various elements. This process involves the retention of inorganic ions by a quinolin-8-ol derivative in conjunction with membrane filtration, allowing for the separation of low-molecular-weight species from the polymer complex. This method is particularly effective for separating more highly charged metal ions like Zr, Nb, W, Bi from ions that do not form stable quinolinolates, especially in acidic solutions (Geckeler et al., 1990).
2. Application in Fluorescence Emission and Photophysical Studies
Synthesis and characterization of 8-hydroxyquinoline derivatives, like 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes, have shown strong fluorescence emission. These derivatives exhibit enhanced quantum yield and are useful in the study of electronic structures and photophysical properties, explored through ab initio and density functional theory (DFT) calculations (Suliman et al., 2014).
3. Application in Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, like certain synthesized 8-hydroxyquinoline derivatives, have been investigated as potential anti-corrosion agents for mild steel in acidic mediums. These compounds have demonstrated high efficacy in inhibiting corrosion, attributed to their strong adsorption onto the metal surface, which can be analyzed through electrochemical techniques and molecular dynamics simulations (Douche et al., 2020).
4. Application in Antimicrobial and Antimalarial Activities
Novel quinoline derivatives, including 8-hydroxyquinoline compounds, have been synthesized and screened for their antibacterial and antifungal activities. Some of these compounds have shown promising results as antimicrobial agents, making them candidates for further exploration in medical applications (Eswaran et al., 2009).
5. Application in Molecular Structure Analysis
Studies on the crystalline compounds of quinolin-8-ol and its salts have provided insights into their molecular structures. These compounds exhibit different crystallization patterns and form various hydrogen-bonded and non-covalent interactions, contributing to an understanding of their 3D framework structures (Xu et al., 2015).
Wirkmechanismus
Target of Action
Quinoline compounds, to which this compound belongs, are known to exhibit a wide spectrum of biological activity, including antibacterial and antitubercular potential .
Mode of Action
It is known that quinoline compounds can permeate bacterial cells due to their polar and nonpolar properties . This suggests that 8-(Trifluoromethyl)quinolin-3-ol may interact with its targets within the bacterial cells, leading to its antibacterial and antitubercular effects.
Biochemical Pathways
Given the antibacterial and antitubercular activities of quinoline compounds , it can be inferred that this compound may interfere with essential biochemical pathways in bacteria and Mycobacterium tuberculosis, leading to their inhibition or death.
Result of Action
Given its antibacterial and antitubercular activities , it can be inferred that this compound may lead to the inhibition or death of bacteria and Mycobacterium tuberculosis at the molecular and cellular levels.
Safety and Hazards
The safety information for “8-(Trifluoromethyl)quinolin-3-ol” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Biochemische Analyse
Biochemical Properties
8-(Trifluoromethyl)quinolin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial DNA replication, making it a potential antibacterial agent . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and affecting downstream biological processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of topoisomerase II in cancer cells, leading to reduced cell proliferation and increased apoptosis . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of bacterial DNA gyrase by binding to its active site, thereby preventing DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is crucial for its therapeutic application.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, this compound can influence the activity of cytochrome P450 enzymes, thereby altering the metabolism of other drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can affect mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)quinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSXDNLSKDXEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261489-93-3 | |
| Record name | 8-(trifluoromethyl)quinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


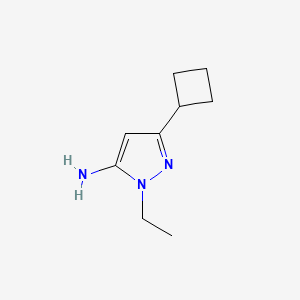
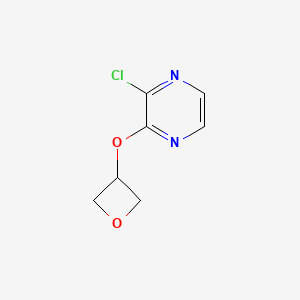

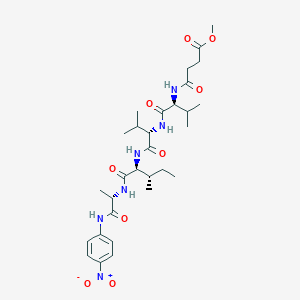
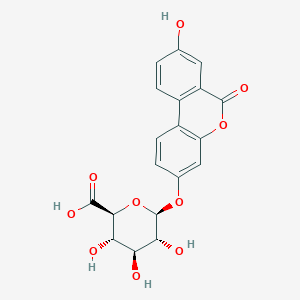
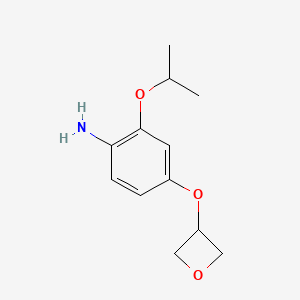
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)



